GPR3 agonist-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

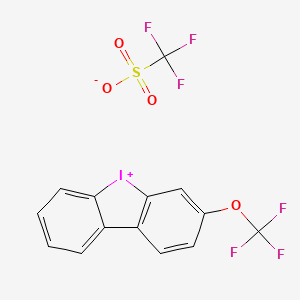

Molecular Formula |

C14H7F6IO4S |

|---|---|

Molecular Weight |

512.16 g/mol |

IUPAC Name |

trifluoromethanesulfonate;5-(trifluoromethoxy)-8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene |

InChI |

InChI=1S/C13H7F3IO.CHF3O3S/c14-13(15,16)18-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8;2-1(3,4)8(5,6)7/h1-7H;(H,5,6,7)/q+1;/p-1 |

InChI Key |

RAYXTZAHMQMKFW-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C([I+]2)C=C(C=C3)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the GPR3 Signaling Pathway and the Action of GPR3 Agonist-2

This technical guide provides a comprehensive overview of the G protein-coupled receptor 3 (GPR3) signaling pathway, with a specific focus on the activity of GPR3 Agonist-2. GPR3 is an orphan receptor that exhibits high constitutive activity, primarily signaling through the Gs protein-coupled pathway to modulate intracellular cyclic AMP (cAMP) levels. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the receptor's mechanism of action, downstream effectors, and methods for its study.

Core Signaling Pathways of GPR3

GPR3 is a member of the G protein-coupled receptor (GPCR) family and is notable for its ability to activate downstream signaling cascades in the absence of an identified endogenous ligand.[1][2] This constitutive activity is a key feature of its function in various physiological processes.[3][4]

Gs-cAMP Signaling Cascade

The canonical signaling pathway for GPR3 involves its coupling to the stimulatory G protein, Gs.[1] This interaction initiates a cascade of events:

-

Gs Protein Activation: Constitutively active GPR3 promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits.

-

Substrate Phosphorylation: The freed catalytic subunits of PKA are now active and phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby modulating their activity and leading to various cellular responses.

β-Arrestin-Mediated Signaling

In addition to the canonical Gs pathway, GPR3 activity and cellular localization are regulated by G protein-coupled receptor kinases (GRKs) and β-arrestins. Overexpression of GRK2 and β-arrestin-2 has been shown to decrease the cell surface localization of GPR3 and subsequent cAMP production. Furthermore, β-arrestin-2 can act as a scaffold protein, initiating G protein-independent signaling cascades. In the context of Alzheimer's disease research, GPR3 has been shown to interact with the Amyloid Precursor Protein (APP) and β-arrestin-2, stimulating the production of amyloid-β (Aβ) peptides through a mechanism that is independent of its Gs-cAMP signaling.

This compound: A Tool for Probing GPR3 Function

This compound is a synthetic compound that acts as an agonist for the GPR3 receptor. Its primary mechanism of action is the potentiation of the Gs-cAMP signaling pathway.

Quantitative Data for this compound

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 0.26 µM | HEK293 cells expressing human GPR3 | cAMP Accumulation Assay | |

| Selectivity | Selective for GPR3 over GPR6 and GPR12 | Not specified | Not specified |

Experimental Protocols

cAMP Accumulation Assay

This assay is fundamental for quantifying the activation of Gs-coupled receptors like GPR3.

Objective: To measure the intracellular accumulation of cAMP in response to agonist stimulation.

Materials:

-

HEK293 cells stably expressing human GPR3.

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

-

Cell Culture: Plate HEK293-hGPR3 cells in a suitable format (e.g., 96-well or 384-well plates) and grow to the desired confluency.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Initiation:

-

Aspirate the culture medium from the cells.

-

Add assay buffer containing a PDE inhibitor and incubate for a short period to allow the inhibitor to take effect.

-

Add the various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

GPR3 represents a compelling therapeutic target due to its constitutive activity and involvement in diverse physiological processes. The signaling of GPR3 is primarily mediated through the Gs-cAMP pathway, leading to the activation of PKA and subsequent phosphorylation of downstream targets. Additionally, GPR3 engages with the β-arrestin pathway, which can lead to receptor internalization and G protein-independent signaling events. This compound serves as a valuable chemical tool to selectively activate GPR3 and further elucidate its roles in health and disease. The methodologies outlined in this guide provide a framework for the continued investigation of GPR3 signaling and the development of novel therapeutics targeting this receptor.

References

- 1. Regulation of Constitutive GPR3 Signaling and Surface Localization by GRK2 and β-arrestin-2 Overexpression in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR3 - Wikipedia [en.wikipedia.org]

- 3. Cold exposure induces the constitutively active thermogenic receptor, GPR3, via ERRα and ERRγ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipolysis drives expression of the constitutively active receptor GPR3 to induce adipose thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR3 Agonism in Neurobiology: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 3 (GPR3) is an orphan receptor with high constitutive activity, predominantly expressed in the central nervous system. Its involvement in critical neurobiological processes, including neurite outgrowth, neuronal survival, and the pathophysiology of Alzheimer's disease, has positioned it as a significant therapeutic target. This technical guide provides a comprehensive overview of the role of GPR3 agonists in neurobiology, with a focus on synthetic agonists that have enabled the pharmacological interrogation of this receptor. We present quantitative data on known GPR3 agonists, detailed experimental protocols for their study, and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to GPR3 in Neurobiology

G protein-coupled receptor 3 (GPR3) is a member of the Class A rhodopsin-like family of GPCRs. A distinguishing feature of GPR3 is its high constitutive activity, leading to the continuous activation of Gαs proteins and subsequent production of cyclic AMP (cAMP) in the absence of an identified endogenous ligand[1][2]. This intrinsic activity is thought to be crucial for its physiological functions.

GPR3 is widely expressed throughout the central nervous system, including in the cortex, hippocampus, thalamus, and cerebellum[1][3]. This broad distribution underscores its importance in a variety of neuronal functions. Research has implicated GPR3 in:

-

Neuronal Development: GPR3 promotes neurite outgrowth and neuronal polarity formation, processes fundamental to the establishment of neural circuits. This is mediated, in part, through the PI3K-Akt signaling pathway[4].

-

Alzheimer's Disease (AD): GPR3 has emerged as a key player in AD pathogenesis. It has been shown to modulate the generation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in AD brains. GPR3 can interact with β-arrestin 2 to enhance the activity of γ-secretase, an enzyme complex responsible for Aβ production. Consequently, elevated GPR3 expression is observed in the brains of some AD patients and is associated with disease progression. This makes GPR3 a potential therapeutic target for AD, with inverse agonists or negative allosteric modulators being of particular interest.

-

Emotional and Cognitive Processes: Studies in knockout mice suggest a role for GPR3 in emotional-like responses and cognitive function. Deletion of Gpr3 has been associated with anxiety and depressive-like behaviors, potentially through modulation of serotonergic and dopaminergic systems.

GPR3 Agonists: Tools for Pharmacological Investigation

The study of GPR3's function has been significantly advanced by the discovery of synthetic agonists. While the receptor's constitutive activity provides a baseline for signaling, agonists allow for the controlled potentiation of GPR3-mediated pathways.

Diphenyleneiodonium (DPI) and its Analogs

Diphenyleneiodonium chloride (DPI) was identified as a novel and specific agonist of GPR3 through high-throughput screening. DPI has been shown to activate multiple GPR3-mediated signaling pathways, including cAMP accumulation, calcium mobilization, and β-arrestin2 recruitment. Medicinal chemistry efforts have led to the development of DPI analogs with improved potency.

GPR3 Agonist-2

"this compound" is a commercially available compound identified as an agonist of GPR3. It is the 3-(trifluoromethoxy) analog of DPI.

Quantitative Data on GPR3 Agonists

The following tables summarize the available quantitative data for key GPR3 agonists. This data is essential for designing experiments and for structure-activity relationship (SAR) studies.

| Agonist | Assay Type | Cell Line | Parameter | Value | Reference(s) |

| This compound | cAMP Accumulation | HEK293 | EC50 | 0.26 µM | |

| Diphenyleneiodonium (DPI) | cAMP Accumulation | HEK293 | EC50 | ~1 µM | |

| 3-trifluoromethoxy DPI analog (32) | cAMP Accumulation | - | EC50 | 260 nM |

Table 1: Potency of GPR3 Agonists in cAMP Accumulation Assays.

| Agonist | Selectivity Profile | Reference(s) |

| This compound | Selective for GPR3 over GPR6 and GPR12 at 10 µM. | |

| Diphenyleneiodonium (DPI) | Selective for GPR3 over GPR6 and GPR12. | |

| 3-trifluoromethoxy DPI analog (32) | Retains high selectivity for GPR3 over GPR6 and GPR12. |

Table 2: Selectivity of GPR3 Agonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize GPR3 agonists.

cAMP Accumulation Assay

This assay is the primary method for quantifying the activation of the Gαs-cAMP pathway by GPR3 agonists.

Principle: GPR3 activation leads to Gαs-mediated stimulation of adenylyl cyclase, which converts ATP to cAMP. The amount of accumulated cAMP is measured, typically using a competitive immunoassay or a biosensor.

Methodology (based on HTRF cAMP assay):

-

Cell Culture: HEK293 cells stably expressing human GPR3 are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.

-

Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Subsequently, cells are treated with various concentrations of the GPR3 agonist (e.g., this compound, DPI).

-

Lysis and Detection: After incubation, cells are lysed, and the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) are added.

-

Signal Measurement: The plate is read on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Data is normalized to a vehicle control and a positive control (e.g., Forskolin). EC50 values are calculated using a non-linear regression analysis.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR3, a key event in receptor desensitization and G protein-independent signaling.

Principle: Upon activation, GPR3 is phosphorylated by GRKs, leading to the recruitment of β-arrestin. This interaction can be detected using various methods, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (e.g., PathHunter assay).

Methodology (based on β-arrestin PathHunter assay):

-

Cell Line: A cell line co-expressing GPR3 fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor (EA) is used.

-

Cell Seeding and Treatment: Cells are seeded in 384-well plates and treated with the GPR3 agonist.

-

Detection: After incubation, a detection reagent containing the enzyme substrate is added.

-

Signal Measurement: The resulting chemiluminescent signal is measured, which is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: EC50 values are determined by plotting the signal against the agonist concentration.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams are provided in the DOT language for use with Graphviz.

GPR3 Signaling Pathways in Neurons

GPR3 Signaling Pathways in Neuronal Contexts.

Experimental Workflow for GPR3 Agonist Characterization

Workflow for the Characterization of a Novel GPR3 Agonist.

Conclusion and Future Directions

GPR3 stands out as a constitutively active orphan receptor with profound implications for neurobiology and neurodegenerative diseases. The development of specific agonists, such as DPI and its analogs including this compound, has provided invaluable tools to probe the downstream consequences of enhanced GPR3 signaling. The dual role of GPR3 in both promoting neuronal development and contributing to Alzheimer's disease pathology highlights the complexity of its signaling and the need for context-specific therapeutic strategies.

Future research should focus on:

-

Deorphanization: The identification of an endogenous ligand for GPR3 remains a critical goal.

-

Structural Biology: High-resolution structures of GPR3 in complex with agonists and inverse agonists will facilitate the design of more potent and selective modulators.

-

In Vivo Studies: Further investigation of the effects of GPR3 agonists and inverse agonists in animal models of neurological disorders is necessary to validate their therapeutic potential.

-

Biased Agonism: Exploring biased ligands that selectively activate either G protein-dependent or β-arrestin-dependent pathways could lead to therapies with improved efficacy and reduced side effects, particularly in the context of Alzheimer's disease.

This guide provides a foundational resource for researchers aiming to unravel the complexities of GPR3 signaling and to develop novel therapeutics targeting this important receptor. The provided data, protocols, and visual aids are intended to accelerate progress in this exciting field of neuropharmacology.

References

- 1. Detailed neuronal distribution of GPR3 and its co-expression with EF-hand calcium-binding proteins in the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPR3 - Wikipedia [en.wikipedia.org]

- 4. GPR3 accelerates neurite outgrowth and neuronal polarity formation via PI3 kinase-mediating signaling pathway in cultured primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR3 Agonist-2 and cAMP Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the G protein-coupled receptor 3 (GPR3) agonist, GPR3 agonist-2, and its role in stimulating cyclic adenosine monophosphate (cAMP) accumulation. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and experimental workflows.

Introduction to GPR3 and cAMP Signaling

G protein-coupled receptor 3 (GPR3) is an orphan GPCR that is predominantly expressed in the mammalian brain and oocytes.[1] It is recognized for its constitutive activity, coupling to the Gs alpha subunit (Gαs) of heterotrimeric G proteins to activate adenylyl cyclase.[2][3] This activation leads to the conversion of adenosine triphosphate (ATP) to the second messenger cAMP.[2] The accumulation of intracellular cAMP subsequently activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of cellular substrates, influencing processes such as meiotic arrest in oocytes and neuronal development.[4] The constitutive activity of GPR3 suggests it may be stimulated by a ubiquitous ligand or possess an inherent ability to activate Gs signaling pathways.

This compound: A Potent Modulator of cAMP

This compound has been identified as a potent agonist of GPR3. Its primary mechanism of action involves binding to GPR3 and inducing a conformational change that enhances the receptor's ability to activate the Gs protein signaling cascade, leading to a significant increase in intracellular cAMP levels.

Quantitative Data: Potency and Efficacy

The potency of this compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that elicits 50% of the maximal response.

| Compound | Cell Line | Receptor | Assay Type | EC50 (µM) | Reference |

| This compound | HEK293 | Human GPR3 | cAMP Accumulation | 0.26 |

Table 1: Potency of this compound in cAMP Accumulation Assays.

Experimental Protocol: cAMP Accumulation Assay

The following protocol outlines a typical workflow for measuring this compound-induced cAMP accumulation in a cell-based assay format. This protocol is a generalized representation and may require optimization based on the specific cell line and assay kit used.

Materials

-

Cells stably or transiently expressing the GPR3 receptor (e.g., HEK293-hGPR3)

-

Cell culture medium and supplements

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

cAMP assay kit (e.g., LANCE cAMP assay, cAMP-Glo™ Assay)

-

Multi-well assay plates (e.g., 96-well or 384-well)

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure

-

Cell Preparation:

-

Culture cells expressing GPR3 to an appropriate confluency.

-

On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.

-

-

Compound Plating:

-

Prepare serial dilutions of this compound in assay buffer at concentrations ranging from sub-nanomolar to micromolar.

-

Dispense a small volume of each agonist concentration into the wells of the assay plate. Include a vehicle control (buffer only).

-

-

Cell Stimulation:

-

Dispense an equal volume of the cell suspension into each well containing the compound.

-

Seal the plate and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the specific cAMP assay kit, add the detection reagents. This typically involves cell lysis to release intracellular cAMP, followed by the addition of reagents that generate a detectable signal in proportion to the amount of cAMP present.

-

-

Data Acquisition and Analysis:

-

Read the plate using a compatible plate reader.

-

The raw data is then used to generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration.

-

The EC50 value can be determined from the dose-response curve using a sigmoidal curve fit.

-

Signaling Pathway and Experimental Workflow Visualizations

GPR3 Signaling Pathway

Caption: GPR3 signaling cascade initiated by this compound.

Experimental Workflow for cAMP Assay

Caption: Workflow for a typical cAMP accumulation assay.

References

An In-depth Technical Guide to the Discovery and Synthesis of GPR3 Agonist-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 3 (GPR3) is a constitutively active orphan receptor primarily coupled to the Gαs signaling pathway, leading to the elevation of intracellular cyclic adenosine monophosphate (cAMP). Its involvement in various physiological processes, including oocyte maturation and neurological functions, has made it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of GPR3 agonist-2, a potent and selective full agonist of GPR3. Detailed experimental protocols for its synthesis and key functional assays are provided, along with a summary of its quantitative pharmacological data. Furthermore, this guide includes visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies involved in the study of this novel compound.

Introduction to GPR3 and the Discovery of this compound

G protein-coupled receptor 3 (GPR3) is a member of the G protein-coupled receptor family that is predominantly expressed in the brain and oocytes.[1] GPR3 is known to be constitutively active, meaning it can signal without the presence of an endogenous ligand, primarily through the Gαs protein to activate adenylyl cyclase and increase intracellular cAMP levels.[2] This constitutive activity plays a crucial role in processes such as maintaining meiotic arrest in oocytes.[1]

The discovery of selective pharmacological tools for GPR3 has been a significant challenge. An early breakthrough was the identification of diphenyleneiodonium chloride (DPI) as a novel, albeit weak, agonist of GPR3.[3] This discovery paved the way for a medicinal chemistry effort to develop more potent and selective GPR3 agonists based on the diphenyleneiodonium scaffold.[4] This effort led to the development of a series of analogs, among which "this compound," also known as compound 32, emerged as a potent full agonist. This compound is the 3-trifluoromethoxy analog of diphenyleneiodonium.

Synthesis of this compound

The synthesis of diaryliodonium salts, such as this compound, can be achieved through various methods, often involving the reaction of an iodoarene with another aromatic compound in the presence of an oxidizing agent and a strong acid. A general flow synthesis approach for diaryliodonium triflates has been described, which offers a rapid and efficient method for their preparation.

General Synthetic Scheme for Diaryliodonium Salts:

While a specific step-by-step synthesis for 3-(trifluoromethoxy)-dibenziodolium trifluoromethanesulfonate (this compound) is not detailed in the provided literature, a general procedure for the synthesis of diaryliodonium triflates can be adapted. The synthesis would likely involve the coupling of an appropriately substituted iodoarene and an arene in the presence of an oxidant and trifluoromethanesulfonic acid.

Pharmacological Characterization of this compound

The pharmacological profile of this compound was established through a series of in vitro assays designed to measure its potency, efficacy, and selectivity at the GPR3 receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | 260 nM | cAMP Accumulation | HEK293 | |

| IC50 | 260 nM | Not Specified | Not Specified | |

| Efficacy | 90% (compared to DPI) | cAMP Accumulation | Not Specified | |

| Selectivity | Selective for GPR3 over GPR6 and GPR12 at 10 µM | cAMP Accumulation | HEK293 |

GPR3 Signaling Pathways

Activation of GPR3 by an agonist like this compound primarily initiates the Gαs signaling cascade. However, GPR3 can also couple to other G proteins and activate alternative pathways.

Caption: GPR3 signaling pathways upon agonist activation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Experimental Workflow for GPR3 Agonist Characterization

The general workflow for identifying and characterizing a novel GPR3 agonist involves a primary screen followed by secondary assays to confirm potency, efficacy, and selectivity.

Caption: A typical experimental workflow for GPR3 agonist screening.

cAMP Accumulation Assay (HTRF)

This protocol describes a competitive immunoassay using HTRF® technology to measure cAMP levels in cells expressing GPR3.

Materials:

-

HEK293 cells stably expressing human GPR3

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound

-

HTRF® cAMP assay kit (containing cAMP-d2 and anti-cAMP Cryptate)

-

384-well white microplates

-

HTRF®-compatible plate reader

Procedure:

-

Cell Seeding: Seed GPR3-expressing HEK293 cells into a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Cell Stimulation: Remove the culture medium from the cells and add the diluted this compound to the respective wells. Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF® lysis buffer containing cAMP-d2 and anti-cAMP Cryptate to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF®-compatible reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the concentration-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay (FLIPR)

This protocol outlines the use of a FLIPR® (Fluorometric Imaging Plate Reader) system to measure changes in intracellular calcium.

Materials:

-

HEK293 cells co-expressing GPR3 and a promiscuous Gα subunit (e.g., Gα16)

-

Cell culture medium

-

FLIPR® Calcium Assay Kit (containing a calcium-sensitive dye like Fluo-4 AM)

-

Probenecid (optional, to prevent dye leakage)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

This compound

-

384-well black-walled, clear-bottom microplates

-

FLIPR® instrument

Procedure:

-

Cell Seeding: Seed the cells into a 384-well plate and incubate overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer (containing Fluo-4 AM and optionally probenecid). Incubate for 1 hour at 37°C.

-

Compound Plate Preparation: Prepare a plate with serial dilutions of this compound in assay buffer.

-

Assay Execution: Place both the cell plate and the compound plate into the FLIPR® instrument. The instrument will add the agonist to the cells and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity indicates a change in intracellular calcium concentration. Analyze the data to determine the agonist's effect on calcium mobilization.

β-Arrestin Recruitment Assay (PathHunter®)

This protocol describes a chemiluminescent assay to measure the recruitment of β-arrestin to the activated GPR3 receptor using the PathHunter® platform.

Materials:

-

CHO-K1 or HEK293 cells stably co-expressing GPR3 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (PathHunter® cell line).

-

Cell culture medium

-

Assay buffer

-

This compound

-

PathHunter® Detection Reagents

-

384-well white, solid-bottom microplates

-

Luminometer

Procedure:

-

Cell Seeding: Plate the PathHunter® GPR3 β-Arrestin cells in a 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the PathHunter® detection reagent, which contains the substrate for the complemented enzyme.

-

Incubation: Incubate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Normalize the data and plot the concentration-response curve to evaluate β-arrestin recruitment.

Conclusion

This compound (compound 32) represents a significant advancement in the development of pharmacological tools to study the function of the orphan receptor GPR3. As a potent and selective full agonist, it provides a valuable probe for elucidating the physiological and pathological roles of GPR3 signaling. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in the field of GPCR biology and drug discovery, facilitating further investigation into the therapeutic potential of targeting GPR3.

References

GPR3 Agonist-2: A Deep Dive into Structure-Activity Relationships and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of GPR3 Agonist-2 and related analogs based on the diphenyleneiodonium (DPI) scaffold. G protein-coupled receptor 3 (GPR3) is a constitutively active orphan receptor primarily coupled to the Gαs signaling pathway, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] GPR3 is a promising therapeutic target for a range of conditions, including neurological disorders and metabolic diseases. This document details the SAR of a series of DPI analogs, outlines the experimental protocols for their evaluation, and visualizes key biological and experimental processes.

Structure-Activity Relationship of Diphenyleneiodonium Analogs

A medicinal chemistry campaign focused on the DPI scaffold has led to the discovery of potent GPR3 agonists.[1][2] The lead compound, diphenyleneiodonium (DPI), was identified as a weak GPR3 agonist. Subsequent SAR studies explored substitutions on the phenyl rings to enhance potency and efficacy. The most potent full agonist identified from this series is the 3-trifluoromethoxy analog, designated as this compound (also known as compound 32), with an EC50 of 260 nM.[1][2]

The following tables summarize the quantitative data for key DPI analogs, highlighting the impact of various substitutions on GPR3 agonist activity as measured by cAMP accumulation in HEK293 cells expressing human GPR3.

Table 1: GPR3 Agonist Activity of 3-Substituted Diphenyleneiodonium Analogs

| Compound ID | Substitution at Position 3 | EC50 (nM) | % Emax (relative to DPI) |

| DPI | -H | ~low µM | 100% |

| 32 | -OCF3 | 260 ± 43 | 90 ± 3% |

| 33 | -OCH2CF3 | >1000 | 44% |

Table 2: GPR3 Agonist Activity of Analogs with Substitutions on the Second Phenyl Ring

| Compound ID | Substitution at Position 7 | EC50 (nM) | % Emax (relative to DPI) |

| 41 | 3-F, 7-OCF3 | Potent | Slightly less efficacious than 32 |

Note: Precise EC50 and % Emax values for some compounds are not publicly available in the cited literature and are therefore described qualitatively.

The SAR data indicates that electron-withdrawing groups at the 3-position of the DPI scaffold are favorable for potency. The 3-trifluoromethoxy substitution in this compound (compound 32) resulted in a significant improvement in potency compared to the parent compound, DPI. However, extending the fluoroalkoxy chain, as in the 3-trifluoroethoxy analog (compound 33), led to a decrease in both potency and efficacy. Further modifications on the second phenyl ring, such as in analog 41, have also been explored, yielding potent agonists.

Experimental Protocols

The evaluation of GPR3 agonists typically involves cell-based assays to measure the downstream signaling events following receptor activation. The primary assay used to determine the potency and efficacy of the DPI analogs was the measurement of intracellular cAMP accumulation.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is a competitive immunoassay to quantify cAMP levels in cell lysates.

1. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing human GPR3 are cultured in appropriate media.

-

Cells are harvested and seeded into 384-well plates at a determined optimal density.

2. Compound Preparation and Addition:

-

Test compounds (DPI analogs) are serially diluted in assay buffer to create a concentration range.

-

A small volume of each compound concentration is added to the wells containing the cells. A vehicle control (e.g., DMSO) is also included.

3. Cell Stimulation:

-

The plate is incubated for a specific duration (e.g., 30 minutes) at room temperature to allow the agonists to stimulate GPR3 and induce cAMP production.

-

To prevent cAMP degradation, a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), is typically added to the cell suspension before plating.

4. cAMP Detection:

-

Following stimulation, cells are lysed.

-

HTRF detection reagents are added to the wells. This includes a cAMP-d2 conjugate (acceptor) and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

-

In the absence of cellular cAMP, the antibody binds to the cAMP-d2 conjugate, bringing the donor and acceptor into close proximity and generating a high HTRF signal.

-

Cellular cAMP produced upon GPR3 activation competes with the cAMP-d2 conjugate for binding to the antibody, leading to a decrease in the HTRF signal.

5. Signal Measurement and Data Analysis:

-

The plate is incubated for approximately 60 minutes at room temperature.

-

The HTRF signal is read on a compatible plate reader.

-

The ratio of the acceptor and donor fluorescence is calculated and used to determine the concentration of cAMP based on a standard curve.

-

Dose-response curves are generated to determine the EC50 and Emax for each compound.

β-Arrestin Recruitment Assay

GPR3 can also signal through a G protein-independent pathway involving β-arrestin. Assays to measure the recruitment of β-arrestin to the activated receptor are therefore also relevant.

1. Principle:

-

These assays often utilize enzyme fragment complementation (EFC) technology.

-

GPR3 is tagged with a small enzyme fragment (e.g., ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Upon agonist-induced receptor activation, β-arrestin is recruited to GPR3, bringing the two enzyme fragments together to form an active enzyme.

-

This reconstituted enzyme then converts a substrate to produce a detectable signal (e.g., chemiluminescence).

2. General Procedure:

-

Cells co-expressing the tagged GPR3 and β-arrestin are plated in a multi-well plate.

-

Test compounds are added to the wells.

-

After an incubation period, the substrate is added.

-

The resulting signal is measured using a luminometer.

-

An increase in signal intensity corresponds to an increase in β-arrestin recruitment.

Visualizations

GPR3 Signaling Pathway

Caption: GPR3 signaling pathways upon agonist binding.

Experimental Workflow for HTRF cAMP Assay

Caption: Workflow for the HTRF cAMP accumulation assay.

Logical Relationship of SAR Study

References

GPR3 Agonist-2: A Technical Guide to its Function in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 3 (GPR3) is an orphan receptor with high constitutive activity, predominantly expressed in the central nervous system (CNS).[1][2][3][4] Its involvement in crucial neuronal processes, including neurite outgrowth, neuronal survival, and the modulation of amyloid-beta (Aβ) production, has positioned it as a significant therapeutic target for neurodegenerative and psychiatric disorders.[1] This technical guide provides an in-depth overview of the function of GPR3 agonist-2, a potent and selective agonist of GPR3, with a focus on its role within the CNS. This document details the available quantitative data, outlines experimental protocols for its characterization, and visualizes the key signaling pathways it modulates.

This compound: Quantitative Data

This compound, identified as the 3-trifluoromethoxy analog of diphenyleneiodonium (DPI), is a potent full agonist of GPR3. The following table summarizes the key quantitative data for this compound.

| Compound | Target | Assay Type | Parameter | Value | Selectivity | Reference |

| This compound (Compound 32) | Human GPR3 | cAMP Accumulation | EC50 | 260 nM | Selective over GPR6 and GPR12 at 10 µM | |

| Human GPR3 | cAMP Accumulation | Efficacy | 90% (compared to DPI) |

Core Signaling Pathways of GPR3 in the Central Nervous System

Activation of GPR3 by an agonist such as this compound initiates a cascade of intracellular signaling events that are critical for its function in the CNS. The primary signaling pathways modulated by GPR3 are the Gs/cAMP, PI3K/Akt, and ERK pathways.

Gs/cAMP Signaling Pathway

GPR3 constitutively couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to many of the downstream effects of GPR3.

PI3K/Akt Signaling Pathway

GPR3 activation also leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for neuronal survival and neurite outgrowth.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade activated by GPR3, playing a role in neuronal differentiation and plasticity.

Experimental Protocols

Detailed methodologies for key experiments to characterize the function of this compound in the central nervous system are provided below.

Protocol 1: In Vitro cAMP Accumulation Assay using GloSensor™ Technology

This protocol describes a method to quantify the agonist activity of this compound by measuring intracellular cAMP levels in live cells.

Materials:

-

HEK293 cells stably expressing human GPR3 and the GloSensor™-22F cAMP biosensor (T-REx-293/hGPR3-GS22F).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

CO2-independent medium.

-

GloSensor™ cAMP Reagent (Promega).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

White, opaque 384-well assay plates.

-

Luminometer.

Procedure:

-

Cell Culture and Plating:

-

Culture T-REx-293/hGPR3-GS22F cells in standard culture medium.

-

Induce GPR3 expression by adding tetracycline to the culture medium for 16-24 hours prior to the assay.

-

Harvest cells and resuspend in CO2-independent medium containing 2% v/v GloSensor™ cAMP Reagent.

-

Incubate the cell suspension for 2 hours at room temperature to allow for reagent equilibration.

-

Dispense 10 µL of the cell suspension into each well of a 384-well plate.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in assay buffer (CO2-independent medium).

-

Add 10 µL of the this compound dilutions to the respective wells of the cell plate.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known GPR3 agonist).

-

-

Measurement:

-

Incubate the plate at room temperature for 15-30 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence data to the vehicle control.

-

Plot the normalized data against the log of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

References

- 1. The Development of Diphenyleneiodonium Analogs as GPR3 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Detailed neuronal distribution of GPR3 and its co-expression with EF-hand calcium-binding proteins in the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

GPR3 Agonist-2: A Potential Therapeutic Agent for Neurological Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G Protein-Coupled Receptor 3 (GPR3) is an orphan receptor predominantly expressed in the central nervous system that exhibits high constitutive activity. It is implicated in a variety of physiological processes, including neuronal development and meiotic arrest. Dysregulation of GPR3 signaling has been linked to the pathology of neurodegenerative conditions, most notably Alzheimer's disease. This has positioned GPR3 as a promising therapeutic target. GPR3 agonist-2, a potent and selective small molecule, has emerged as a valuable tool for interrogating GPR3 function and exploring its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.

Core Compound Details: this compound

This compound is chemically identified as the 3-trifluoromethoxy analog of diphenyleneiodonium (DPI). It is a potent, full agonist of the GPR3 receptor.

| Property | Value | Reference |

| Chemical Name | 3-(trifluoromethoxy)-dibenziodolium, trifluoromethanesulfonate | [1] |

| Molecular Formula | C₁₄H₇F₆IO₄S | [1] |

| Molecular Weight | 512.16 g/mol | [1] |

| Potency (EC₅₀) | 260 nM (for cAMP accumulation in HEK293 cells expressing human GPR3) | [2][3] |

| Efficacy | Full agonist (90% efficacy compared to diphenyleneiodonium) | |

| Selectivity | Selective for GPR3 over GPR6 and GPR12 at 10 µM | |

| Binding Affinity (Kd) | Not publicly available. |

Mechanism of Action and Signaling Pathways

GPR3 primarily signals through the Gαs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This canonical pathway is crucial for many of the physiological roles of GPR3. In addition to G protein coupling, GPR3 activation can also lead to the recruitment of β-arrestin. The engagement of β-arrestin can initiate a separate wave of signaling, including the activation of the extracellular signal-regulated kinase (ERK) pathway, and is also involved in receptor desensitization and internalization.

The therapeutic rationale for targeting GPR3 in Alzheimer's disease revolves around the concept of biased agonism. Studies have suggested that the Gαs/cAMP pathway may be neuroprotective, while the β-arrestin pathway is implicated in the amyloidogenic processing of amyloid precursor protein (APP), leading to an increase in amyloid-β (Aβ) production. Therefore, a biased agonist that preferentially activates the Gαs pathway while minimizing β-arrestin recruitment could offer a promising therapeutic strategy.

Gαs Signaling Pathway

β-Arrestin Signaling Pathway

Experimental Protocols

cAMP Accumulation Assay (HTRF)

This protocol is a representative method for quantifying GPR3 agonist-induced cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

HEK293 cells stably expressing human GPR3 (hGPR3)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)

-

This compound

-

Forskolin (positive control)

-

HTRF cAMP assay kit (e.g., from Cisbio)

-

384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed hGPR3-HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and controls (forskolin and vehicle) in assay buffer.

-

Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the concentration-response curves to determine EC₅₀ values.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol describes a method to measure GPR3 agonist-induced β-arrestin recruitment using a technology such as the DiscoverX PathHunter® assay.

Materials:

-

CHO-K1 or HEK293 cells stably co-expressing GPR3 fused to a small enzyme fragment (ProLink, PK) and β-arrestin-2 fused to a larger enzyme fragment (Enzyme Acceptor, EA).

-

Cell culture medium

-

Assay buffer

-

This compound

-

Reference agonist (if available)

-

PathHunter® detection reagents

-

White, clear-bottom 384-well microplates

-

Chemiluminescent plate reader

Procedure:

-

Cell Seeding: Seed the engineered cells into 384-well plates and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Add the PathHunter® detection reagent to each well.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the concentration-response curves to determine EC₅₀ values for β-arrestin recruitment.

Experimental Workflow for GPR3 Agonist Characterization

Therapeutic Potential in Alzheimer's Disease

The interest in GPR3 as a therapeutic target for Alzheimer's disease stems from its role in modulating the production of amyloid-β peptides. Studies have shown that genetic deletion of GPR3 can reduce Aβ pathology and improve cognitive deficits in mouse models of the disease. However, complete knockout of GPR3 is associated with adverse effects, highlighting the need for a more nuanced therapeutic approach.

The discovery of the dual signaling capabilities of GPR3 has paved the way for the development of biased agonists. A G protein-biased GPR3 agonist, such as this compound could potentially offer a safer and more effective therapeutic strategy by selectively activating the neuroprotective Gαs/cAMP pathway while avoiding the pro-amyloidogenic β-arrestin pathway. Preclinical studies using genetically modified mice that favor GPR3's G protein signaling have shown reduced amyloid pathology, suggesting that pharmacological modulation with a biased agonist is a viable approach.

Conclusion

This compound is a valuable pharmacological tool for studying the function of the GPR3 receptor. Its potency and selectivity make it a suitable probe for in vitro and potentially in vivo investigations. The concept of biased agonism at the GPR3 receptor holds significant promise for the development of novel therapeutics for Alzheimer's disease and other neurological disorders. Further research, including the determination of its binding affinity, a broader selectivity profile, and in vivo efficacy studies, will be crucial in fully elucidating the therapeutic potential of this compound and related compounds.

References

GPR3 Agonist-2: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: GPR3 as a Therapeutic Target in Neurodegenerative Disease

G protein-coupled receptor 3 (GPR3) is an orphan receptor predominantly expressed in the brain that has emerged as a promising therapeutic target for neurodegenerative conditions, particularly Alzheimer's disease.[1] GPR3 is constitutively active, meaning it signals without the need for an endogenous ligand, primarily through the Gαs protein subunit to increase intracellular cyclic AMP (cAMP) levels.[1] Research has demonstrated that GPR3 plays a significant role in the generation of amyloid-β (Aβ) peptides, the main component of the amyloid plaques found in the brains of Alzheimer's patients.[1] Overexpression of GPR3 has been shown to stimulate Aβ production.[1] Conversely, the absence or inhibition of GPR3 has been found to reduce amyloid pathology and alleviate cognitive decline in preclinical models of Alzheimer's disease.[1] Beyond its role in Aβ production, GPR3 signaling can also occur through β-arrestin pathways, which are implicated in the regulation of the γ-secretase complex responsible for Aβ generation. These findings underscore the therapeutic potential of modulating GPR3 activity for the treatment of neurodegenerative diseases.

This technical guide provides an in-depth overview of GPR3 agonist-2, a potent and selective agonist of GPR3, as a valuable research tool for investigating the role of GPR3 in neurodegenerative disease.

This compound: A Potent and Selective Research Tool

This compound, also known as compound 32, is a synthetic, small-molecule full agonist of GPR3. It is a 3-trifluoromethoxy analog of diphenyleneiodonium (DPI). Its development has provided the research community with a potent tool to probe the function of GPR3.

Quantitative Data for this compound and Related Compounds

The following table summarizes the in vitro pharmacological data for this compound and the parent compound, diphenyleneiodonium (DPI), from a key medicinal chemistry study.

| Compound | Target | Assay Type | EC50 (nM) | % Efficacy (relative to DPI) | Selectivity |

| This compound (Compound 32) | Human GPR3 | cAMP Accumulation | 260 ± 43 | 90 ± 3 | Selective over GPR6 and GPR12 |

| Diphenyleneiodonium (DPI) | Human GPR3 | cAMP Accumulation | ~1000 | 100 | Selective over GPR6 and GPR12 |

GPR3 Signaling Pathways

Activation of GPR3 by an agonist like this compound can initiate two primary signaling cascades: the canonical Gαs-cAMP pathway and the β-arrestin pathway. Understanding these pathways is crucial for designing and interpreting experiments.

Experimental Protocols

Synthesis of this compound (Compound 32)

The synthesis of this compound is based on the methods described by Gay et al. (2023). The key steps involve a Suzuki coupling followed by a Sandmeyer reaction and an oxidative cyclization.

-

Step 1: Suzuki Coupling: 2-Bromoaniline is coupled with a substituted benzeneboronic acid (e.g., 4-(trifluoromethoxy)benzeneboronic acid) using a palladium catalyst to form the biphenyl intermediate.

-

Step 2: Sandmeyer Reaction: The aniline group of the biphenyl intermediate is converted to an iodide.

-

Step 3: Oxidative Cyclization: The resulting iodide is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), to form the diphenyleneiodonium salt, this compound.

cAMP Accumulation Assay

This protocol is adapted from the methods used to characterize this compound. This assay measures the increase in intracellular cAMP levels following GPR3 activation.

-

Cell Culture and Plating:

-

HEK293 cells stably expressing human GPR3 (hGPR3) are cultured in appropriate media.

-

Cells are seeded into 384-well plates and grown to confluence.

-

-

Compound Preparation:

-

This compound is serially diluted in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

-

Assay Procedure:

-

The culture medium is removed from the cells, and the prepared compound dilutions are added.

-

The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).

-

-

Data Analysis:

-

The data is normalized to a vehicle control and a positive control (e.g., a high concentration of a known agonist like DPI).

-

A dose-response curve is generated, and the EC50 value is calculated using a four-parameter logistic equation.

-

β-Arrestin Recruitment Assay (Representative Protocol)

While specific data for this compound in a β-arrestin recruitment assay is not yet published, this representative protocol outlines a common method, such as the PathHunter® assay, that can be used for its characterization.

-

Cell Line:

-

Use a commercially available cell line co-expressing GPR3 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

-

-

Cell Plating:

-

Plate the cells in a 384-well white, solid-bottom assay plate and incubate for 24 hours.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

-

Agonist Stimulation:

-

Add the diluted compound to the cell plates and incubate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

-

-

Signal Detection:

-

Add the detection reagent containing the chemiluminescent substrate for the complemented enzyme.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Read the luminescence signal on a compatible plate reader.

-

Normalize the data and fit a concentration-response curve to determine the EC50 value.

-

Experimental Workflow for GPR3 Agonist Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel GPR3 agonist.

Future Directions and Conclusion

This compound represents a significant advancement in the available tool compounds for studying GPR3. With its sub-micromolar potency and high selectivity, it is well-suited for elucidating the complex roles of GPR3 signaling in both physiological and pathological contexts.

While the direct effects of this compound on Aβ production and cognitive function in models of neurodegenerative disease have not yet been reported in the literature, its ability to potently activate GPR3 makes it an invaluable tool for such investigations. Future studies employing this agonist in primary neuronal cultures and in vivo animal models of Alzheimer's disease will be critical to further validate GPR3 as a therapeutic target and to understand the full therapeutic potential of GPR3 agonists in neurodegenerative disease research.

References

GPR3 Agonism in Alzheimer's Disease Models: A Technical Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The G protein-coupled receptor 3 (GPR3) has emerged as a significant modulator of amyloid-beta (Aβ) pathology in the context of Alzheimer's disease (AD). Preclinical studies have established a nuanced role for GPR3, where its signaling through the β-arrestin pathway exacerbates Aβ production. Conversely, promoting G protein-biased signaling or genetic deletion of GPR3 has been shown to ameliorate AD-related pathology in mouse models. This whitepaper provides a comprehensive technical overview of the role of GPR3 in AD, with a focus on the implications of agonism and biased signaling. While a potent synthetic agonist, GPR3 agonist-2, has been developed, its application in Alzheimer's disease models has not been reported in peer-reviewed literature to date. This guide will synthesize the existing data on GPR3 modulation in AD, present key quantitative findings in structured tables, detail relevant experimental protocols, and visualize the core signaling pathways and experimental workflows.

The Dichotomous Role of GPR3 Signaling in Alzheimer's Disease

GPR3 is an orphan GPCR predominantly expressed in the brain.[1] Its involvement in Alzheimer's disease stems from its ability to modulate the processing of amyloid precursor protein (APP), the precursor to the Aβ peptide that forms the hallmark plaques in AD brains.[2] GPR3 is a constitutively active receptor that can signal through two main pathways: the G protein pathway, leading to the production of cyclic AMP (cAMP), and the β-arrestin pathway.[1]

Research has demonstrated that the GPR3-mediated β-arrestin signaling pathway is responsible for increased Aβ generation.[2][3] In contrast, G protein-biased signaling from GPR3 has been shown to be protective, leading to a reduction in soluble Aβ levels and an increase in the compaction of amyloid plaques, which may limit their toxicity. This dual functionality makes GPR3 a complex but promising therapeutic target for Alzheimer's disease.

This compound: A Potent Full Agonist

This compound, also referred to as compound 32, is a diphenyleneiodonium analog identified as a potent and full agonist of GPR3. It exhibits an EC50 of 260 nM and demonstrates 90% efficacy in inducing cAMP accumulation in HEK293 cells expressing human GPR3. While this compound represents a valuable tool for studying GPR3 function, there is currently no published research detailing its effects in preclinical models of Alzheimer's disease. The prevailing therapeutic hypothesis suggested by the literature would favor a G protein-biased agonist or an inverse agonist that inhibits the β-arrestin pathway, rather than a full agonist that would activate both signaling arms.

Quantitative Data on GPR3 Modulation in Alzheimer's Disease Models

The following tables summarize the key quantitative findings from studies investigating the impact of GPR3 modulation on Alzheimer's disease pathology in preclinical models.

Table 1: Effects of G Protein-Biased GPR3 Signaling on Amyloid Pathology in AppNL-G-F Mice

| Parameter | AD KI;HA (Control) | AD KI;HA-Ala (G protein-biased) | Percentage Change | Reference |

| Soluble Aβ40 (pg/mg) | ~1200 | ~800 | ~33% decrease | |

| Soluble Aβ42 (pg/mg) | ~1500 | ~1000 | ~33% decrease | |

| Plaque Area (%) | High | Lower | Decrease | |

| Plaque Compaction | Low | Higher | Increase |

AD KI;HA mice are the Alzheimer's disease model control group, while AD KI;HA-Ala mice express a mutated form of GPR3 that favors G protein signaling.

Table 2: Effects of Gpr3 Genetic Deletion on Amyloid Pathology

| Model | Parameter | Wild-Type/Control | Gpr3 Knockout | Percentage Change | Reference |

| In vitro (neuronal culture) | Aβ accumulation | High | Low | Prevention of accumulation | |

| In vivo (AD mouse model) | Aβ accumulation | High | Low | Prevention of accumulation |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols employed in the cited research.

Generation of G Protein-Biased GPR3 Mouse Model

A CRISPR/Cas9 genome editing strategy was utilized to introduce mutations in the Gpr3 gene. Six serine/threonine residues in the C-terminus of GPR3, which are phosphorylation sites crucial for β-arrestin recruitment, were mutated to alanine. This modification inhibits β-arrestin binding and thus biases the receptor's signaling towards the G protein pathway. A hemagglutinin (HA) tag was also introduced at the N-terminus to facilitate the detection and localization of the GPR3 protein. These genetically modified mice were then crossed with the AppNL-G-F knock-in mouse model of Alzheimer's disease.

Analysis of Amyloid-Beta Levels

Soluble and insoluble Aβ levels in mouse brain homogenates were quantified using enzyme-linked immunosorbent assays (ELISAs). Brain tissue was sequentially extracted with RIPA buffer for the soluble fraction and 70% formic acid for the insoluble fraction. Commercially available ELISA kits specific for Aβ40 and Aβ42 were used to determine the concentrations of these peptides.

Immunohistochemistry and Plaque Analysis

To assess amyloid plaque burden and morphology, brain sections from the mouse models were subjected to immunohistochemistry using antibodies specific for Aβ (e.g., 6E10). The stained sections were then imaged using microscopy, and the percentage of the cortical area covered by plaques, as well as the size and compaction of individual plaques, were quantified using image analysis software. Plaque compaction can be assessed by the intensity of the staining in the core of the plaque versus the periphery.

Bulk RNA Sequencing (RNAseq)

To understand the transcriptional changes induced by G protein-biased GPR3 signaling, bulk RNAseq was performed on cortical brain samples. RNA was extracted from the tissue, and libraries were prepared for sequencing. The resulting sequencing data was then analyzed to identify differentially expressed genes between the control and G protein-biased GPR3 AD mouse models. This technique allows for an unbiased assessment of the molecular pathways affected, such as those related to microglial and astrocytic activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key concepts discussed in this whitepaper.

Caption: GPR3 dual signaling pathways in the context of Alzheimer's disease.

Caption: Experimental workflow for studying G protein-biased GPR3 signaling in AD models.

Conclusion and Future Directions

The research landscape surrounding GPR3 in Alzheimer's disease points towards a sophisticated, pathway-dependent role for this receptor. While the development of potent agonists like this compound is a significant achievement in tool compound generation, the therapeutic strategy for AD appears to necessitate a more nuanced approach. The detrimental effects of the β-arrestin pathway strongly suggest that a full agonist would not be a viable therapeutic candidate and may even be counterproductive.

Future research should focus on the development and in vivo characterization of G protein-biased agonists of GPR3. Such compounds could potentially replicate the beneficial effects observed in the genetically modified mouse models, offering a pharmacological approach to reducing Aβ pathology while minimizing potential side effects associated with complete GPR3 inhibition. Furthermore, a deeper understanding of the downstream effectors of the GPR3-G protein pathway will be crucial in elucidating the precise mechanisms of its protective effects. The application of this compound in comparative studies alongside biased agonists and inverse agonists in AD models could also help to further dissect the distinct roles of the G protein and β-arrestin signaling pathways in Alzheimer's pathogenesis.

References

- 1. The Development of Diphenyleneiodonium Analogs as GPR3 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein–biased GPR3 signaling ameliorates amyloid pathology in a preclinical Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G protein-biased GPR3 signaling ameliorates amyloid pathology in a preclinical Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR3 Agonist-2: A Technical Guide to its Selectivity for GPR3 Over GPR6 and GPR12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GPR3 agonist-2, a potent and selective agonist for the G protein-coupled receptor 3 (GPR3). We will delve into its selectivity profile against the closely related receptors GPR6 and GPR12, present quantitative data, detail the experimental protocols used for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction to this compound and the GPR3/6/12 Family

GPR3, GPR6, and GPR12 are a family of closely related orphan G protein-coupled receptors, sharing significant amino acid sequence homology.[1][2][3][4] They are predominantly expressed in the central nervous system and are known to be constitutively active, signaling primarily through the Gαs protein to stimulate cyclic AMP (cAMP) production.[2] This constitutive activity has implicated them in a variety of physiological processes, making them attractive targets for therapeutic intervention.

This compound, also known as compound 32, is a 3-trifluoromethoxy analog of diphenyleneiodonium (DPI). It has been identified as a potent full agonist of human GPR3. A key characteristic of this compound and other DPI analogs is their remarkable selectivity for GPR3 over GPR6 and GPR12.

Quantitative Data: Selectivity Profile of this compound

The selectivity of this compound has been primarily determined through in vitro functional assays that measure the downstream signaling of receptor activation, such as cAMP accumulation. The available data robustly demonstrates the high selectivity of this compound for GPR3.

| Compound | Target Receptor | Assay Type | Potency (EC50) | Efficacy | Selectivity Notes |

| This compound | Human GPR3 | cAMP Accumulation | 260 nM | Full Agonist (90% efficacy compared to DPI) | Highly selective for GPR3. |

| This compound | Human GPR6 | cAMP Accumulation | No significant activity observed | - | Selective over GPR6 at concentrations up to 10 µM. |

| This compound | Human GPR12 | cAMP Accumulation | No significant activity observed | - | Selective over GPR12 at concentrations up to 10 µM. |

Signaling Pathways

GPR3, GPR6, and GPR12 are constitutively active receptors that primarily couple to the Gαs protein. Agonist binding, such as by this compound to GPR3, further enhances this signaling cascade. The activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Caption: Gαs-coupled GPCR signaling pathway.

In addition to G protein-dependent signaling, GPCRs can also signal through a G protein-independent pathway involving β-arrestin recruitment. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the intracellular domains of the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of distinct signaling cascades.

Caption: β-arrestin recruitment pathway.

Experimental Protocols

The selectivity of this compound is determined using cell-based functional assays. Below are detailed methodologies for two key experiments: the cAMP accumulation assay and the β-arrestin recruitment assay.

cAMP Accumulation Assay

This assay quantitatively measures the production of intracellular cAMP following receptor activation. It is the primary method used to determine the potency and efficacy of agonists for Gs-coupled receptors like GPR3, GPR6, and GPR12.

Objective: To determine the concentration-response curve of this compound at human GPR3, GPR6, and GPR12 and to calculate its EC50 value for each receptor.

Materials:

-

HEK293 cells stably expressing human GPR3, GPR6, or GPR12.

-

Wild-type HEK293 cells (for control).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound stock solution (in DMSO).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Multi-well plates (e.g., 96- or 384-well).

Procedure:

-

Cell Culture and Plating:

-

Culture the stable cell lines and wild-type HEK293 cells in appropriate flasks.

-

The day before the assay, harvest the cells and plate them in multi-well plates at a predetermined optimal density.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of a PDE inhibitor. Also, prepare a vehicle control (assay buffer with DMSO and PDE inhibitor).

-

-

Assay Performance:

-

Remove the culture medium from the wells and wash the cells with assay buffer.

-

Add the prepared compound dilutions to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response (Emax).

-

Caption: Workflow for a cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, providing a readout of a G protein-independent signaling pathway. It is a valuable tool for characterizing agonist activity and identifying biased ligands.

Objective: To assess the ability of this compound to induce β-arrestin recruitment to GPR3, GPR6, and GPR12.

Materials:

-

Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoverX, which utilize enzyme fragment complementation). These cells co-express the target GPCR fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.

-

Cell culture medium.

-

Assay buffer.

-

This compound stock solution.

-

Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

-

Multi-well plates.

Procedure:

-

Cell Plating:

-

Plate the engineered cells in multi-well plates and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the compound dilutions to the cells.

-

-

Incubation:

-

Incubate the plate at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).

-

-

Signal Detection:

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature to allow for signal development.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the agonist concentration.

-

Analyze the data to determine the potency (EC50) and efficacy (Emax) for β-arrestin recruitment.

-

Caption: Workflow for a β-arrestin recruitment assay.

Conclusion

This compound is a valuable pharmacological tool for studying the function of GPR3. Its high potency and, most notably, its exceptional selectivity for GPR3 over the closely related GPR6 and GPR12, make it an ideal probe for dissecting the specific roles of GPR3 in various physiological and pathological processes. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify and further explore the activity of this and other compounds targeting the GPR3/6/12 family.

References

- 1. GPR3, GPR6, and GPR12 as novel molecular targets: their biological functions and interaction with cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Towards a better understanding of the cannabinoid-related orphan receptors GPR3, GPR6, and GPR12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR3, GPR6, and GPR12 as novel molecular targets: their biological functions and interaction with cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GPR3 Agonist-2 Cell-Based Assay Development

Introduction

G protein-coupled receptor 3 (GPR3) is an orphan receptor that exhibits high constitutive activity, primarily through the Gαs signaling pathway, leading to elevated intracellular cyclic AMP (cAMP) levels.[1] This constitutive activity is crucial in various physiological processes, including the maintenance of meiotic arrest in oocytes and modulating neuronal functions.[1] The discovery of agonists for GPR3 opens avenues for therapeutic intervention in areas such as neurodegenerative diseases and metabolic disorders.[2][3] This document provides detailed protocols for developing cell-based assays to identify and characterize novel GPR3 agonists, referred to herein as "GPR3 Agonist-2."

GPR3 Signaling Pathways

GPR3 predominantly couples to Gαs proteins, which activate adenylyl cyclase to produce the second messenger cAMP.[4] This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets. Additionally, GPR3 can signal through G protein-independent pathways by recruiting β-arrestin, which can lead to receptor internalization and activation of other signaling cascades, such as the ERK/MAPK pathway. Some studies have also suggested that GPR3 activation can lead to intracellular calcium mobilization, potentially through coupling to Gαq or downstream of Gαs/cAMP.

References

Application Notes and Protocols for In Vivo Studies of GPR3 Agonist-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 3 (GPR3) is an orphan receptor that exhibits high constitutive activity, primarily signaling through the Gs protein pathway to increase intracellular cyclic AMP (cAMP) levels.[1][2][3] It is predominantly expressed in the central nervous system, particularly the habenula, hippocampus, and cortex, as well as in peripheral tissues like ovaries and adipose tissue.[4][5] GPR3 is implicated in a variety of physiological processes, including meiotic arrest in oocytes, neuronal development, and the modulation of emotional responses and amyloid-beta peptide generation. Dysregulation of GPR3 signaling has been associated with conditions such as Alzheimer's disease and certain mood disorders, making it a compelling therapeutic target.

GPR3 Agonist-2, also known as compound 32, is a potent and selective full agonist of GPR3 with an in vitro EC50 of 260 nM. As a tool compound, this compound allows for the in vivo investigation of the therapeutic potential of activating GPR3. These application notes provide a detailed framework for the in vivo experimental design and protocols for characterizing the pharmacokinetic and pharmacodynamic properties of this compound.

GPR3 Signaling Pathways

GPR3 can signal through two main pathways: the canonical Gs-protein dependent pathway and a non-canonical β-arrestin-dependent pathway. The Gs pathway activation leads to adenylyl cyclase stimulation and subsequent cAMP production, influencing a wide range of cellular functions. The β-arrestin pathway, on the other hand, is implicated in processes such as the generation of amyloid-β.

Caption: GPR3 Signaling Pathways.

In Vivo Experimental Workflow